8-Brom-2-(Trifluormethyl)chinolin

Übersicht

Beschreibung

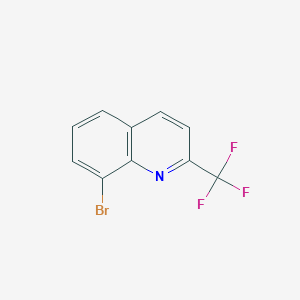

8-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline core substituted with a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

8-Bromo-2-(trifluoromethyl)quinoline has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of trifluoromethylquinoline exhibit enhanced antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown that modifications to this compound can lead to improved efficacy against various bacterial strains .

Anticancer Potential

The compound has also garnered attention for its anticancer properties. It has been reported to inhibit specific enzymes involved in cancer cell proliferation, thereby affecting metabolic pathways critical for tumor growth. The trifluoromethyl group enhances its biological activity by increasing lipophilicity, which facilitates better cell membrane penetration .

Enzyme Inhibition

In biochemical studies, 8-Bromo-2-(trifluoromethyl)quinoline has demonstrated the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant implications in pharmacology, particularly in drug-drug interactions and the development of new therapeutic agents.

Materials Science

Organic Semiconductors

The unique electronic properties of 8-Bromo-2-(trifluoromethyl)quinoline make it suitable for applications in organic electronics. It is being investigated as a building block for organic semiconductors and liquid crystals, which are essential components in the development of advanced display technologies and photovoltaic cells .

Chemical Sensors

Due to its electronic characteristics, this compound is also being explored for use in chemical sensors. Its ability to interact with various analytes can be harnessed to develop sensitive detection systems for environmental monitoring and safety applications .

Chemical Biology

Biochemical Probes

In chemical biology, 8-Bromo-2-(trifluoromethyl)quinoline serves as a valuable probe for studying enzyme mechanisms and cellular processes. Its ability to selectively bind to active sites of enzymes allows researchers to investigate the dynamics of enzyme-substrate interactions and cellular signaling pathways .

Case Studies

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups on the quinoline ring may influence the compound’s interaction with its targets .

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and the presence of functional groups, can influence its pharmacokinetic properties .

Result of Action

Quinoline compounds are known to have diverse biological effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-(trifluoromethyl)quinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

8-Bromo-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

8-Bromo-2-(trifluoromethyl)quinoline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 8-Bromo-2-(trifluoromethyl)quinoline involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in biochemical research .

Dosage Effects in Animal Models

The effects of 8-Bromo-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

8-Bromo-2-(trifluoromethyl)quinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and metabolic pathways makes it a valuable tool for studying cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of 8-Bromo-2-(trifluoromethyl)quinoline within cells and tissues are important factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function in biochemical reactions .

Subcellular Localization

8-Bromo-2-(trifluoromethyl)quinoline’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall effect on cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)quinoline typically involves the bromination of 2-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or esters, and suitable ligands under inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

Coupling Products: Biaryl or heteroaryl compounds resulting from cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethyl)quinoline: Lacks the bromine substitution, which may affect its reactivity and applications.

4-Bromo-2-(trifluoromethyl)quinoline: Similar structure but with bromine at the 4th position, leading to different chemical behavior.

Fluoroquinolines: A broader class of compounds with various substitutions on the quinoline ring, known for their antibacterial properties.

Uniqueness: 8-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .

Biologische Aktivität

8-Bromo-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by its unique chemical structure, which includes a bromine atom at the 8th position and a trifluoromethyl group (CF₃) at the 2nd position. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

The presence of the trifluoromethyl group significantly influences the reactivity and biological properties of 8-Bromo-2-(trifluoromethyl)quinoline. The electron-withdrawing nature of the CF₃ group enhances electrophilic aromatic substitution reactions, making this compound a valuable candidate for further chemical modifications and applications in drug development.

Biological Activity Overview

Quinolines and their derivatives are known for a wide range of biological activities, including:

- Antimicrobial Effects : Quinolines have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory effects, which can be beneficial in treating inflammatory diseases.

- Antiviral Properties : Certain quinoline derivatives have shown promise in inhibiting viral replication, particularly against viruses like Zika .

Antiviral Activity

A study on quinoline derivatives indicated that compounds similar to 8-Bromo-2-(trifluoromethyl)quinoline could be effective against Zika virus (ZIKV). Specifically, new analogs with a bis(trifluoromethyl) structure showed significant antiviral activity, with mean effective concentration (EC₅₀) values much lower than existing antiviral drugs like mefloquine . This suggests that modifications to the quinoline structure can enhance potency against viral infections.

Antimicrobial and Antiparasitic Activity

Fluorinated quinolines, including 8-Bromo-2-(trifluoromethyl)quinoline, are being explored as lead compounds for developing synthetic antimalarial drugs. Their structural similarities to established antimalarial agents indicate potential efficacy against malaria parasites.

Case Study 1: Antiviral Efficacy Against ZIKV

In vitro studies have shown that certain quinoline derivatives can inhibit ZIKV replication. For instance, compounds with structural similarities to 8-Bromo-2-(trifluoromethyl)quinoline were tested for their ability to reduce viral load in infected cells. Results indicated that these derivatives could significantly lower ZIKV replication rates, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on fluorinated quinolines revealed that some derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Bromo-6-(trifluoromethyl)quinoline | Bromine at 4th position | 0.97 |

| 5-Bromo-8-(trifluoromethyl)quinoline | Bromine at 5th position | 0.92 |

| 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline | Chlorine at 4th position | 0.91 |

| 6-Bromo-2-trifluoromethylquinoline | Bromine at 6th position | 0.79 |

| 2-Methyl-7-(trifluoromethyl)quinoline | Methyl group at 2nd position | 0.76 |

This table illustrates the structural diversity among fluorinated quinolines and their potential implications for biological activity. The similarity indices indicate how closely related these compounds are in terms of structure, which may correlate with their biological effects.

Eigenschaften

IUPAC Name |

8-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXDIFARUFKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571524 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-63-7 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.